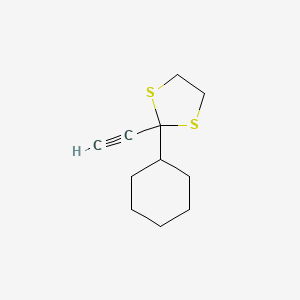
2-Hexadecyl-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecyl-1,2-thiazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by a long hexadecyl chain attached to the thiazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hexadecylamine with carbon disulfide and an appropriate halogenated compound, followed by cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexadecyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The hexadecyl chain or other substituents on the thiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hexadecyl-1,2-thiazol-3(2H)-one would depend on its specific interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The long hexadecyl chain could influence its membrane permeability and distribution within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexadecyl-1,3-thiazole: Similar structure but with different substitution pattern.
2-Hexadecyl-1,2-thiazolidin-3-one: Contains a saturated thiazolidine ring instead of the thiazole ring.
2-Hexadecyl-1,2-thiazol-4(2H)-one: Different position of the carbonyl group on the thiazole ring.
Uniqueness
2-Hexadecyl-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of a long hexadecyl chain, which imparts distinct chemical and physical properties compared to other thiazole derivatives.
Propriétés
Numéro CAS |
928151-44-4 |
|---|---|
Formule moléculaire |
C19H35NOS |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
2-hexadecyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C19H35NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-19(21)16-18-22-20/h16,18H,2-15,17H2,1H3 |
Clé InChI |
NBFGQYVNZIGZPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN1C(=O)C=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


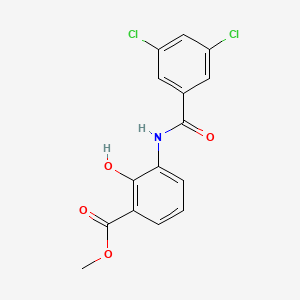
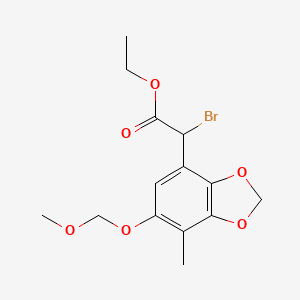
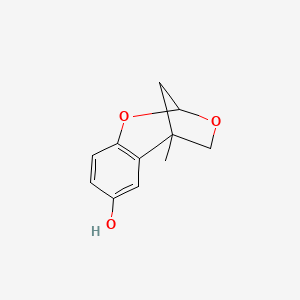
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
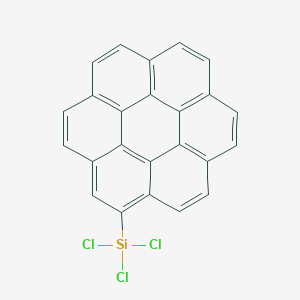
![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)
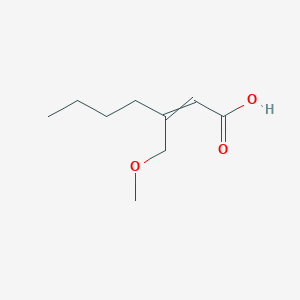
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)
![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
